molecular formula C6H14ClN3O2 B1441848 L-Alanyl-L-alanine amide hydrochloride CAS No. 41036-33-3

L-Alanyl-L-alanine amide hydrochloride

Cat. No. B1441848
CAS RN: 41036-33-3
M. Wt: 195.65 g/mol
InChI Key: MVMVOSUNIUACBR-MMALYQPHSA-N
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Description

L-Alanyl-L-alanine amide hydrochloride is a compound with the molecular formula C6H14ClN3O2 . It is a derivative of L-Alanine, which is a non-essential amino acid that occurs in high levels in its free state in plasma .


Synthesis Analysis

The synthesis of L-Alanine-based compounds involves metabolic engineering of microorganisms. For instance, L-Alanine production from renewable biomass using microbial fermentation process is an alternative route . Many microorganisms can naturally produce L-Alanine using aminotransferase or L-Alanine dehydrogenase .


Molecular Structure Analysis

The molecular weight of L-Alanyl-L-alanine amide hydrochloride is 195.65 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 3 . The exact mass is 195.0774544 g/mol .

Scientific Research Applications

Structural Analysis of Peptides

L-Alanyl-L-alanine amide hydrochloride is utilized in the structural analysis of peptides. Studies have shown that tripeptides, including variants of L-alanyl-L-alanine, adopt stable structures in water, which are crucial for understanding the intrinsic structural properties of amino acids in proteins. This is evidenced by research combining vibrational spectroscopies to determine the secondary structure of peptides in solutions (F. Eker et al., 2002).

Protein and DNA Structure Studies

L-Alanyl-L-alanine amide hydrochloride plays a role in the study of protein and DNA structures. It is used in vibrational spectroscopy to study these structures, hydration, and binding of biomolecules, as shown in a combined theoretical and experimental approach (K. Jalkanen et al., 2006).

Synthesis of Aminonitriles

In the synthesis of L-α-aminonitriles, derivatives of L-Alanyl-L-alanine amide hydrochloride are used. This process involves dehydration of N-o-Nitrophenylsulfenyl-L-α-amino acid amides to yield NPS-L-α-aminonitriles (KawashiroKatsuhiro et al., 1976).

Peptide Bond Formation and Catalysis

L-Alanyl-L-alanine amide hydrochloride is relevant in the study of peptide bond formation and catalysis. An example is the synthesis of α-aminoacyl derivatives from amino-acid N-carboxyanhydrides, leading to peptide-like compounds (Y. Knobler et al., 1969).

Mechanism of Action

L-Alanine, from which L-Alanyl-L-alanine amide hydrochloride is derived, is produced from pyruvate by transamination . It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system .

Safety and Hazards

The safety data sheet for L-Alanine, a related compound, suggests that it should not be used for food, drug, pesticide or biocidal product use . It also advises against contact with skin and eyes, and inhalation .

Future Directions

The future directions in the research of L-Alanyl-L-alanine amide hydrochloride and related compounds involve the biosynthesis of short oligopeptides . This approach is considered green and sustainable, and it offers better cost efficiency than conventional solid phase peptide synthesis and chemo-enzymatic synthesis .

properties

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2.ClH/c1-3(7)6(11)9-4(2)5(8)10;/h3-4H,7H2,1-2H3,(H2,8,10)(H,9,11);1H/t3-,4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMVOSUNIUACBR-MMALYQPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Alanyl-L-alanine amide hydrochloride

CAS RN

41036-33-3
Record name L-Alaninamide, L-alanyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41036-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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